C–I Bond Dissociation Energy Advantage Over C–Br and C–Cl Analogs
The carbon–iodine bond dissociation energy of the target compound is approximately 66.9 kcal/mol (280 kJ/mol), which is 15.8 kcal/mol lower than the C–Br bond (82.7 kcal/mol) and 30.4 kcal/mol lower than the C–Cl bond (97.3 kcal/mol) in analogous aryl halides [1]. This lower BDE directly facilitates the oxidative addition step in palladium-catalyzed reactions, where aryl iodides react >100-fold faster than aryl bromides and >1000-fold faster than aryl chlorides with Pd(PPh3)4 [2].
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy (kcal/mol) |
|---|---|
| Target Compound Data | 66.9 kcal/mol (280 kJ/mol) for C–I bond (PhI standard: 66.9 kcal/mol) [1] |
| Comparator Or Baseline | PhBr: 82.7 kcal/mol (346 kJ/mol); PhCl: 97.3 kcal/mol (407 kJ/mol) [1] |
| Quantified Difference | ΔBDE = –15.8 kcal/mol vs. PhBr; –30.4 kcal/mol vs. PhCl |
| Conditions | Standard homolytic bond dissociation enthalpies; oxidative addition kinetics to Pd(PPh3)4 in benzene at 25°C |
Why This Matters
A lower C–I BDE translates into kinetically favored oxidative addition, enabling milder reaction temperatures and higher conversions in cross-coupling reactions compared to bromo or chloro analogs.
- [1] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies; CRC Press: Boca Raton, 2007. (Data for PhI: 66.9 kcal/mol; PhBr: 82.7 kcal/mol; PhCl: 97.3 kcal/mol). View Source
- [2] Fitton, P.; Rick, E. A. The Addition of Aryl Halides to Tetrakis(triphenylphosphine)palladium(0). J. Organomet. Chem. 1971, 28 (2), 287–291. View Source
